1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Descripción
Propiedades
IUPAC Name |
1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRITDQWGPSXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343770 | |
| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-50-1 | |
| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ palladium-catalyzed reactions due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in DMF at room temperature.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly at the ortho position, can be achieved using palladium-catalyzed direct ortho C–H arylation.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Palladium catalyst, aryl halides, base, solvent (e.g., DMSO), elevated temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxone yields the corresponding pyrrolo[3,2-d]pyrimidine-2,4-dione derivative .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 151.12 g/mol
- CAS Number : 65996-50-1
The compound exhibits a fused pyrrole-pyrimidine structure, which is critical for its reactivity and biological interactions.
Biological Activities
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been studied for its pharmacological properties:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms .
- Antitumor Activity : Some studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways .
- Enzyme Inhibition : The compound acts as a selective inhibitor of protein kinases, which are crucial in various cellular processes including cell growth and differentiation .
Case Studies and Research Findings
Several studies highlight the applications of this compound in drug development:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For example, it can act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione Derivatives
Structural Differences: Replace the pyrrole ring with a pyran ring fused to the pyrimidine-dione core. Biological Activity: Derivatives such as 5-(3-hydroxynaphthalen-2-yl)-7-(2-hydroxyphenyl)-1H-pyrano[2,3-d]pyrimidine-2,4-dione exhibit potent α-amylase and α-glucosidase inhibition (IC50 values < 50 µM), making them candidates for diabetes management . Key Findings:
Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Structural Differences: The pyrrole ring is fused at the [2,3-d] position instead of [3,2-d], altering substituent orientation. Synthesis: Microwave-assisted one-pot reactions of 5-aminouracil, dimedone, and phenylglyoxal hydrate yield this isomer .
Cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Derivatives
Structural Differences : A cyclopentane ring is fused to the pyrimidine-dione, increasing steric bulk.
Biological Activity :
- Phenacyl derivatives (e.g., 3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4-dione) show moderate antimicrobial activity .
- 7-Thio derivatives exhibit antioxidant properties (e.g., 70% inhibition of Fe²⁺-induced adrenaline oxidation at 100 µM) .
Key Findings : - Bulky substituents improve metabolic stability but reduce solubility .
Pyrimidine-2,4(1H,3H)-dione Derivatives
Structural Differences : Lack the fused pyrrole ring, simplifying the scaffold.
Biological Activity :
- AZT and stavudine (anti-HIV drugs) are prototypical examples .
- Bis(pyrimidine-2,4-dione) derivatives inhibit HIV-1 capsid assembly (IC50 ~10 µM) .
Key Findings : - Simplified structures enhance synthetic accessibility but reduce target specificity compared to fused systems .
Comparative Data Table
Key Structural-Activity Relationships (SARs)
- Electron-Withdrawing Groups : Bromine at C7 (e.g., 7-bromo-pyrrolo[3,2-d]pyrimidine-2,4-dione) enhances electrophilicity, improving binding to enzymatic targets .
- Substituent Bulk : Bulky groups (e.g., phenacyl in cyclopenta derivatives) improve stability but may hinder membrane permeability .
- Planarity: Fused systems (pyrrolo/pyrano) exhibit higher potency than unfused pyrimidine-diones due to enhanced target interaction .
Actividad Biológica
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique fused ring structure composed of a pyrrole ring and a pyrimidine ring. The molecular formula is with a molecular weight of approximately 151.12 g/mol. The presence of nitrogen and oxygen atoms within its structure contributes to its chemical reactivity and potential biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several kinases and enzymes by binding to their active sites. This interaction can modulate cellular pathways involved in proliferation and apoptosis.
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in HepG2 and MDA-MB-231 cells .
Antiproliferative Activity
Table 1 summarizes the antiproliferative effects of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 | 3.3 ± 1.2 | Most effective compound in the study |
| MDA-MB-231 | 23 ± 2 | Lower efficacy compared to HepG2 |
| HeLa | Varies | Further studies needed for specific data |
These findings indicate a strong potential for therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-d]pyrimidines can be significantly influenced by substituents at various positions on the ring structure. Research indicates that specific substitutions can enhance or diminish the compound's efficacy:
- N5 Substitution : Variations at the N5 position have been shown to modulate toxicity and enhance antiproliferative properties. For example, halogenated substitutions resulted in improved activity while reducing adverse effects .
Case Studies
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : A study highlighted that N2/N3 substituted derivatives of pyrrolo[3,2-d]pyrimidines were identified as potent inhibitors of DPP-IV. These compounds exhibited selective inhibition with varying degrees of potency based on specific substitutions at the C7 position .
- Kinase Inhibition Assays : Another investigation assessed the inhibitory effects against several tyrosine kinases including EGFR and VEGFR2. The results demonstrated that certain derivatives exhibited IC50 values comparable to established inhibitors like sunitinib and erlotinib .
Q & A
Q. How are SAR studies designed for pyrrolo-pyrimidine-based anticancer agents?
- Methodological Answer : Systematic variation of substituents (e.g., halogen, alkyl, aryl) at C5, C6, and N5 positions is evaluated against cancer cell panels. For example:
- N5-Methyl : IC₅₀ = 8.2 µM (HepG2) vs. IC₅₀ = 12.4 µM (N5-H) .
- C6-Phenyl : Enhances topoisomerase II inhibition (Ki = 0.7 µM) .
Dose-response curves and Annexin V assays validate apoptosis induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
